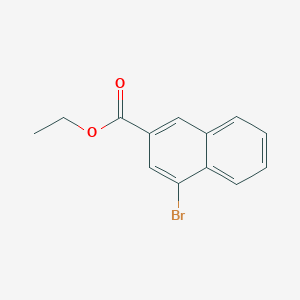

Ethyl 4-bromo-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

ethyl 4-bromonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8H,2H2,1H3 |

InChI Key |

PXWHBVAFVBXDJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 2 Naphthoate and Analogous Naphthoate Esters

Esterification Processes

Esterification is a fundamental reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols. In the context of ethyl 4-bromo-2-naphthoate synthesis, this involves the conversion of 4-bromo-2-naphthoic acid to its ethyl ester.

Direct Esterification Techniques for Carboxylic Acids

Direct esterification is a common and straightforward method for producing esters. This typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

One of the most prevalent methods for synthesizing this compound is the Fischer esterification of 4-bromo-2-naphthoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The general principle of this reaction is applicable to a wide range of carboxylic acids and alcohols. For instance, the synthesis of ethyl 4-bromobutyrate can be achieved by the esterification of 4-bromobutyric acid with ethanol, using catalysts like p-toluenesulfonic acid or oxalyl chloride. google.com Similarly, methyl esters can be prepared by reacting the corresponding carboxylic acid with methanol (B129727) and sulfuric acid under reflux. vulcanchem.com

The reaction conditions for direct esterification can be optimized to improve yields and minimize side reactions. For example, in the synthesis of 7-bromo-1-naphthoic acid, the bromination of 1-naphthoic acid is carefully controlled to achieve regioselectivity at the 7th position. vulcanchem.com

A variety of reagents and conditions can be employed for direct esterification, as highlighted in the following table:

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Reference |

| 4-Bromo-2-naphthoic acid | Ethanol | Sulfuric acid | Reflux | This compound | chemicalbook.com |

| 4-Bromobutyric acid | Ethanol | p-Toluenesulfonic acid | - | Ethyl 4-bromobutyrate | google.com |

| Naphthoic acid | Diazomethane | - | - | Methyl naphthoate | cdnsciencepub.com |

| 2-Naphthoic acid | Thionyl chloride | - | Reflux | 2-Naphthoyl chloride | smolecule.com |

Transesterification Strategies

Transesterification is an alternative route to esters where the alkoxy group of an existing ester is exchanged with another alcohol. This method can be advantageous when the starting ester is more readily available than the corresponding carboxylic acid.

Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then eliminates the original alkoxy group. masterorganicchemistry.com For example, methyl esters can be converted to ethyl esters by treatment with sodium ethoxide in ethanol. masterorganicchemistry.com

Recent research has explored more environmentally friendly and efficient catalysts for transesterification. Platinum dioxide and nickel oxide have been shown to mediate transesterification under neutral conditions with good to excellent yields for a variety of aromatic and aliphatic esters. rsc.org Earth-abundant alkali metal catalysts, such as potassium carbonate, have also been successfully employed for the transesterification of aryl and heteroaryl esters with phenols. rsc.org Iron-salen complexes are another class of catalysts that have demonstrated effectiveness in transesterification reactions, including the synthesis of tert-butyl esters which are often challenging to prepare using traditional methods. google.com

The following table summarizes different transesterification approaches:

| Starting Ester | Alcohol | Catalyst | Conditions | Product | Reference |

| Methyl ester | Ethanol | Sodium ethoxide | - | Ethyl ester | masterorganicchemistry.com |

| Methyl 3,5-dinitrobenzoate | Ethanol | Platinum dioxide/Nickel oxide | 0.1-0.2 MPa H2 | Ethyl 3,5-dinitrobenzoate | rsc.org |

| Pyridin-2-yl benzoate | Phenol | Potassium carbonate | 60 °C, 1,4-dioxane | Phenyl benzoate | rsc.org |

| Methyl ester | tert-Butyl alcohol | Iron-salen complex | - | tert-Butyl ester | google.com |

Halogenation Approaches for Bromonaphthoate Scaffolds

The introduction of a bromine atom onto the naphthalene (B1677914) ring is a crucial step in the synthesis of this compound. The position of bromination is critical and can be controlled by the reaction conditions and the directing effects of existing substituents.

Regioselective Bromination of Naphthalene Carboxylic Acid Derivatives

The regioselectivity of bromination on a naphthalene ring is influenced by the electronic properties of the substituents already present. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The carboxylic acid group (-COOH) and its ester derivatives are electron-withdrawing and direct incoming electrophiles to specific positions.

In the case of naphthalene, electrophilic substitution, such as bromination, typically occurs at the 1-position (α-position) due to the higher stability of the resulting carbocation intermediate. docbrown.info However, the presence of a substituent on one of the rings can alter this preference. For the synthesis of 7-bromo-1-naphthoic acid, the bromination of 1-naphthoic acid is performed under conditions that favor substitution at the 7-position. vulcanchem.com This is achieved by employing bromine or sodium bromide with an oxidizing agent in a polar aprotic solvent at controlled temperatures. vulcanchem.com

Various brominating agents and catalysts can be used to achieve regioselective bromination. For example, N-bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of methylnaphthalenes. cdnsciencepub.com Zeolites have also been shown to catalyze the bromination of naphthalene, offering a potentially more environmentally friendly approach. researchgate.net

The following table provides examples of regioselective bromination reactions:

| Substrate | Brominating Agent | Catalyst/Solvent | Product | Reference |

| 1-Naphthoic acid | Bromine/Sodium bromide | Oxone/Acetic acid | 7-Bromo-1-naphthoic acid | vulcanchem.com |

| Naphthalene | Bromine | Montmorillonite clay | 1,4-Dibromonaphthalene and 1,5-dibromonaphthalene | cardiff.ac.uk |

| 1-Naphthaldehydes | - | Palladium catalyst | peri- and ortho-halogenated products | scispace.com |

| Naphthalene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | FAU-type zeolite | 1-Bromonaphthalene | researchgate.net |

Mechanistic Investigations in Bromination Reactions

The mechanism of electrophilic aromatic bromination generally involves the generation of a bromine cation (Br+), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. docbrown.info This is followed by the loss of a proton to restore the aromaticity of the ring. docbrown.info

In the case of naphthalene, the attack at the 1-position is kinetically favored as the resulting arenium ion has more resonance structures that retain a benzenoid ring. docbrown.info The presence of deactivating groups like a carboxylic acid can influence the reaction rate and regioselectivity by withdrawing electron density from the ring. vulcanchem.com

Alternative mechanisms, such as an addition-elimination pathway, have also been proposed, particularly for highly activated aromatic systems. publish.csiro.au This mechanism involves the initial addition of bromine across a double bond in the aromatic ring, followed by the elimination of hydrogen bromide. publish.csiro.au

Multi-step Synthetic Route Construction

The synthesis of this compound typically involves a multi-step process that combines the key reactions of bromination and esterification. A plausible synthetic route could start with the bromination of a suitable naphthalene precursor, followed by the introduction and subsequent esterification of a carboxylic acid group at the 2-position.

For example, a synthetic sequence could involve:

Bromination of 2-naphthol: This would introduce the bromine atom at a specific position, likely the 1- or 3-position depending on the reaction conditions.

Introduction of the carboxylic acid group: This could be achieved through various methods, such as the Kolbe-Schmitt reaction or by carboxylation of an organometallic intermediate.

Esterification: The resulting bromonaphthoic acid would then be esterified with ethanol to yield this compound.

Alternatively, one could start with a pre-functionalized naphthalene derivative. For instance, the synthesis of 4-bromo-2-naphthoyl chloride involves the bromination of 2-naphthoyl chloride, which is prepared from 2-naphthoic acid. smolecule.com This acyl chloride can then be readily converted to the corresponding ester.

Preparation via Indium-Mediated Reactions and Gold-Catalyzed Cyclizations

A notable synthetic route to ethyl 2-naphthoate (B1225688) derivatives involves a two-step process initiated by an indium-mediated reaction, followed by a gold-catalyzed cyclization. acs.orgnih.gov This methodology provides an efficient pathway to functionalized naphthoates from acyclic precursors.

The first step focuses on the regio- and chemoselective synthesis of α-hydroxyalkyl allenic esters. acs.orgnih.gov This is achieved by reacting various aldehydes with an organoindium reagent. The reagent is generated in situ from indium metal and ethyl 4-bromobutynoate. acs.orgnih.gov The reaction conditions have been optimized, with the best results typically obtained using indium (1 equivalent) and ethyl 4-bromobutynoate (1.5 equivalents) in the presence of lithium iodide in DMF at room temperature. acs.org This process yields functionalized α-hydroxyalkyl allenic esters with high regioselectivity. acs.org

In the second step, the α-hydroxyalkyl allenic esters, particularly those with electron-donating groups on an aromatic ring, undergo an intramolecular C-alkylation reaction to form the naphthalene ring system. acs.orgacs.org This cyclization is effectively catalyzed by gold salts, such as a combination of (Ph₃P)AuCl and a silver salt like AgBF₄ or AgOTf. acs.org The gold catalyst coordinates to the terminal double bond of the allene, initiating a nucleophilic attack from the aromatic ring to form a σ-gold complex, which then proceeds through dehydration and protodeauration to yield the ethyl 2-naphthoate derivative and regenerate the catalyst. acs.org

Table 1: Gold-Catalyzed Cyclization of α-Hydroxyalkyl Allenic Esters to Ethyl 2-Naphthoate Derivatives acs.org

| Entry | Allene Precursor (Substituent) | Catalyst System | Product (Ethyl 2-Naphthoate Derivative) | Yield (%) |

| 1 | 3-Methoxyphenyl | (Ph₃P)AuCl / AgBF₄ | Ethyl 5-methoxy-2-naphthoate & Ethyl 7-methoxy-2-naphthoate | 72 |

| 2 | 3,4-Dimethoxyphenyl | (Ph₃P)AuCl / AgBF₄ | Ethyl 6,7-dimethoxy-2-naphthoate | 76 |

| 3 | 3,5-Dimethoxyphenyl | (Ph₃P)AuCl / AgOTf | Ethyl 5,7-dimethoxy-2-naphthoate | 81 |

| 4 | 3-Hydroxyphenyl | (Ph₃P)AuCl / AgBF₄ | Ethyl 5-hydroxy-2-naphthoate & Ethyl 7-hydroxy-2-naphthoate | 68 |

| 5 | 3,5-Dihydroxyphenyl | (Ph₃P)AuCl / AgOTf | Ethyl 5,7-dihydroxy-2-naphthoate | 64 |

| Note: Reactions were conducted in CH₂Cl₂ at 25 °C for 1 hour. Yields are isolated yields. |

Synthetic Pathways Involving Naphthol and Naphthoquinone Precursors

Naphthols and naphthoquinones serve as versatile starting materials for the synthesis of various naphthoate esters, including brominated analogues. These pathways often involve carbonylation, esterification, or more complex multi-step sequences.

From Naphthol Precursors: A direct method to prepare naphthoate esters from naphthols involves the carbonylation of a corresponding bromo-naphthol. google.comepo.org For instance, 6-hydroxy-2-naphthoic acid and its esters can be synthesized from 6-bromo-2-naphthol. google.com The process involves carbonylating the bromo-naphthol with carbon monoxide in the presence of a Group VIII metal catalyst, such as a palladium complex like bis(triphenylphosphine)palladium(II) acetate, and a reactive alcohol solvent like methanol or ethanol. google.comepo.org The reaction is typically performed under pressure and at elevated temperatures (e.g., ~100-110°C). epo.org This reaction introduces the carboxylate group, which is esterified by the alcohol solvent in the same step. google.com

Another approach involves the esterification of a pre-existing hydroxy-naphthoic acid. For example, 3-hydroxy-2-naphthoic acid can be esterified to form complex borate (B1201080) esters by reacting two equivalents of the acid with an aqueous solution of a borate salt. publish.csiro.au Standard esterification methods, such as reacting the naphthoic acid with an alcohol under acidic conditions, are also common.

From Naphthoquinone Precursors: Naphthoquinone esters can be synthesized through multi-step sequences starting from precursors like 1-hydroxy-2-naphthoic acid. nih.govnih.gov These syntheses can involve nine to ten steps to produce functionalized naphthoquinone aliphatic esters. nih.gov A key step in these syntheses is often the coupling reaction between a naphthoquinone alcohol and an aliphatic acid, using coupling agents like DCC/DMAP or CDI. nih.gov

More complex strategies for creating highly substituted bromonaphthoates have been developed, for example, in the synthesis of precursors to the natural product damavaricin D. cdnsciencepub.com One such synthesis features a Diels-Alder reaction between an oxygenated diene and 2,6-dibromo-3-methylbenzoquinone to establish the core naphthalenic unit. cdnsciencepub.com Subsequent steps involve the introduction of the carboxyl group via carboxylation of an aryllithium intermediate, followed by protection as an ester and further functionalization, such as bromination using N-bromosuccinimide (NBS), to yield the desired substituted bromonaphthoate. cdnsciencepub.com

Derivation from Mthis compound and Similar Esters

This compound can be prepared from its corresponding methyl ester, Mthis compound, through a process known as transesterification. georganics.sk This is a common and straightforward method for converting one ester into another.

The reaction typically involves treating the methyl ester with a large excess of ethanol in the presence of a catalytic amount of a strong acid or base. georganics.sk

Acid-catalyzed transesterification: A catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is added to the mixture of the methyl ester and ethanol. The reaction mixture is heated under reflux to drive the equilibrium toward the formation of the ethyl ester and methanol.

Base-catalyzed transesterification: A base like sodium ethoxide (NaOEt), formed by dissolving sodium in ethanol, can also be used. This method is often faster but can be complicated by saponification (hydrolysis of the ester to the carboxylate salt) if any water is present.

Since transesterification is a reversible process, using ethanol as the solvent ensures a large excess is present, which, according to Le Chatelier's principle, shifts the equilibrium towards the products. georganics.sk The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the ethyl ester is isolated through standard workup procedures, which typically involve neutralizing the catalyst, removing the excess ethanol, and purifying the product by recrystallization or column chromatography. While specific conditions for this compound are not detailed, the general principles apply and are widely used for similar transformations. sci-hub.se

Table 2: Comparison of General Esterification and Transesterification Methods georganics.sk

| Method | Reagents | Typical Conditions | Yield (%) | Purity (%) |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Reflux | Variable | Variable |

| Diazomethane Methylation | Carboxylic Acid, Diazomethane | 0–5°C | ~Quantitative | High |

| Alkylation | Carboxylic Acid, Alkyl Halide, Base | 50°C, Reflux | 65–70 | 90–95 |

| Transesterification | Ester, Alcohol, Acid/Base Catalyst | 60°C, Reflux | 70–78 | 97–99 |

| Note: Yield and purity are representative and can vary significantly based on the specific substrates and reaction optimization. |

Reaction Chemistry and Mechanistic Transformations of Ethyl 4 Bromo 2 Naphthoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the naphthalene (B1677914) ring serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel complexes are the most common catalysts employed for these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon single bond by coupling an organoboron species with an organic halide or triflate. nrochemistry.comwikipedia.org For Ethyl 4-bromo-2-naphthoate, this reaction provides a direct route to synthesize 4-aryl-2-naphthoates, which are precursors to various functional materials and biologically active compounds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. yonedalabs.comlibretexts.org The cycle consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. nrochemistry.comwikipedia.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the bromide ion. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new aryl-aryl bond and regenerating the catalytically active Pd(0) species. nrochemistry.com

A variety of palladium catalysts, bases, and solvent systems can be employed, with the choice depending on the specific substrates being coupled. nrochemistry.com Research on other bromo-naphthalene scaffolds has demonstrated successful Suzuki couplings to generate diverse chemical libraries. nih.govnih.gov

| Catalyst | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃, K₃PO₄ | 1,4-Dioxane/Water, Toluene | 80-110 | Good to Excellent nrochemistry.comnih.gov |

| Pd(dppf)Cl₂ | Arylboronic acid | Na₂CO₃, Cs₂CO₃ | DMF, THF | 60-100 | Good to Excellent |

| Pd(OAc)₂ / Ligand | Potassium aryltrifluoroborate | K₂CO₃, CsF | Toluene, Acetonitrile | 80-120 | Good to Excellent |

This table presents typical conditions for Suzuki-Miyaura coupling reactions based on general procedures for aryl bromides.

Negishi Cross-Coupling Protocols

The Negishi cross-coupling reaction is another cornerstone of C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the reactivity of organozinc compounds, which are generally more reactive than their organoboron counterparts. wikipedia.org The reaction can be catalyzed by both palladium and nickel complexes. wikipedia.orgorganic-chemistry.org

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. organic-chemistry.org this compound can be coupled with a wide range of alkyl-, vinyl-, or arylzinc halides to introduce diverse substituents at the 4-position of the naphthalene core. While organozinc reagents are sensitive to moisture and air, this reaction is highly effective for creating sp², sp³, and sp carbon-carbon bonds. wikipedia.org

| Catalyst | Organozinc Reagent (R'-ZnX) | Solvent | Temperature (°C) | Yield |

| Pd(PPh₃)₄ | Arylzinc chloride | THF, DMF | 25-80 | Good to Excellent organic-chemistry.orgresearchgate.net |

| Ni(dppe)Cl₂ | Alkylzinc bromide | THF, Dioxane | 25-65 | Good wikipedia.org |

| Pd(dppf)Cl₂ | Alkenylzinc chloride | THF | 25-70 | Good to Excellent researchgate.net |

This table summarizes common conditions for Negishi cross-coupling reactions involving aryl bromides.

Other Palladium and Nickel-Catalyzed Coupling Transformations

Beyond the Suzuki and Negishi reactions, the C-Br bond of this compound is amenable to other important coupling transformations. These reactions expand the synthetic utility of the molecule, allowing for the introduction of various functional groups.

Heck Coupling : This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the naphthalene ring.

Sonogashira Coupling : Using a palladium catalyst and a copper(I) co-catalyst, this reaction couples this compound with a terminal alkyne. It is a highly reliable method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). It is a key method for synthesizing arylamines.

Nickel-Catalyzed Couplings : Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.net They are particularly effective in coupling aryl bromides with alkyl halides, which can be challenging for palladium systems. nih.govwisc.edu Nickel catalysis can also be used for C-S bond formation, for example, in the coupling of aryl bromides with sodium sulfinates to form sulfones. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-2-naphthoate |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-2-naphthoate |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | 4-(Dialkylamino)-2-naphthoate |

| Nickel-Catalyzed Alkylation | Alkyl halide | NiCl₂(dppp) | 4-Alkyl-2-naphthoate nih.govwisc.edu |

This table illustrates various coupling reactions applicable to this compound.

Nucleophilic Substitution Reactions

Reactivity at the Bromine-Substituted Aromatic Ring

While electrophilic aromatic substitution is characteristic of electron-rich aromatic rings, electron-deficient rings can undergo nucleophilic aromatic substitution (SNAAr). masterorganicchemistry.com The naphthalene ring system in this compound is rendered electron-deficient by the electron-withdrawing nature of the ethyl ester group. This electronic effect, however, is generally not as potent as that of a nitro group, which is a classic activating group for SNAAr.

Consequently, the direct displacement of the bromine atom by a nucleophile typically requires harsh reaction conditions (high temperatures and pressures) or the presence of a catalyst, such as copper salts (Ullmann condensation). Strong nucleophiles like alkoxides, thiolates, or amides can replace the bromine atom. The mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity. masterorganicchemistry.com

Transformations of the Ester Moiety (e.g., Hydrolysis, Reduction)

The ethyl ester group is a versatile functional handle that can be readily transformed into other functionalities.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-naphthoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is commonly employed, typically using aqueous solutions of strong bases like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the carboxylate salt. nih.govorgsyn.org The resulting carboxylic acid is a key intermediate for the synthesis of amides, acid chlorides, and other derivatives. Studies on similar bromo-aromatic esters have detailed the kinetics of this transformation. nih.gov

Reduction : The ester can be reduced to a primary alcohol, (4-bromo-2-naphthalenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF are required for this transformation. The reaction proceeds via the reduction of the ester to an aldehyde, which is then immediately reduced further to the primary alcohol. This provides a route to introduce a hydroxymethyl group onto the naphthalene scaffold, which can be used in subsequent synthetic steps. cdnsciencepub.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene System

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its lower resonance energy. In this compound, the reactivity and regioselectivity of EAS are dictated by the electronic effects of the existing substituents: the bromo group at the C4 position and the ethyl carboxylate group at the C2 position.

Both the bromine atom and the ester group are deactivating groups, meaning they withdraw electron density from the aromatic system, making it less reactive towards electrophiles than unsubstituted naphthalene. unizin.org The bromo group deactivates through its inductive effect but can donate electron density via resonance, making it an ortho, para-director. unizin.orgwou.edu The ethyl carboxylate group is strongly deactivating through both inductive and resonance effects, making it a meta-director. youtube.comlibretexts.org

In the case of this compound, the substituents are located on the same ring (the "substituted ring"). This ring is significantly deactivated. Therefore, electrophilic attack will preferentially occur on the unsubstituted ring (positions C5, C6, C7, and C8). The directing effects of the substituents on the first ring influence the position of substitution on the second ring. The C2-ester and C4-bromo groups will direct incoming electrophiles to positions C5 and C7.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. pearson.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃ to introduce another halogen atom. pearson.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. This reaction is often reversible at high temperatures. wordpress.com

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. pearson.com Friedel-Crafts reactions are highly sensitive to deactivating groups and may not proceed efficiently on this substrate.

The predicted regioselectivity for these reactions on this compound is summarized in the table below.

| Reaction | Reagents | Expected Major Substitution Positions | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 and C7 | Attack on the activated, unsubstituted ring. Directed by both -COOEt and -Br groups. |

| Bromination | Br₂, FeBr₃ | C5 and C7 | Attack on the activated, unsubstituted ring. Directed by both -COOEt and -Br groups. |

| Sulfonation | SO₃, H₂SO₄ | C5 and C7 | Attack on the activated, unsubstituted ring. Kinetically controlled products favored. wordpress.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low to no reactivity | The naphthalene system is strongly deactivated by two electron-withdrawing groups. |

Derivatization Techniques for Enhanced Reactivity and Characterization

Derivatization is a crucial strategy for modifying the chemical properties of a molecule to enhance its reactivity for further synthesis, improve its analytical characteristics, or protect specific functional groups.

Alkylation for Modifying Functional Groups

Alkylation of this compound can be challenging due to the electronic nature of the molecule. Standard alkylation of ester enolates is not feasible as the alpha-carbon is part of the aromatic ring. nih.gov However, the bromo substituent at the C4 position serves as a handle for modern cross-coupling reactions that achieve alkylation.

Palladium-catalyzed reactions, such as the Heck reaction, can couple the aryl bromide with alkenes to introduce alkyl chains. nih.govnih.gov For instance, reacting this compound with an alkene in the presence of a palladium catalyst and a base can form a new carbon-carbon bond at the C4 position. wikipedia.orgorganic-chemistry.org This method effectively transforms the bromo-functional group into a more complex alkylated structure.

| Reaction Type | Reagents | Functional Group Modified | Outcome |

|---|---|---|---|

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C4-Br | Forms a C-C bond, replacing Br with a substituted alkyl group. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Alkylboronic acid/ester, Pd catalyst, Base | C4-Br | Forms a C-C bond, replacing Br with an alkyl group. rsc.orgresearchgate.net |

Silylation of Related Hydroxyl and Carboxylic Acid Groups

Silylation is a common derivatization technique used to protect active hydrogen atoms, particularly in hydroxyl (-OH) and carboxylic acid (-COOH) groups. nih.gov While this compound itself does not have these groups, its derivatives do. For example, hydrolysis of the ester yields 4-bromo-2-naphthoic acid.

This carboxylic acid can be converted into a silyl (B83357) ester by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the volatility and thermal stability of the compound, making it more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net Similarly, if other synthetic steps were to introduce a hydroxyl group onto the naphthalene ring, it could be protected as a silyl ether during subsequent reactions.

Esterification for Chromatographic Analysis and Synthetic Utility

Esterification is a fundamental derivatization technique with dual utility. Synthetically, this compound is itself formed via the esterification of 4-bromo-2-naphthoic acid with ethanol (B145695), typically under acidic conditions (e.g., using H₂SO₄ as a catalyst). This reaction is an equilibrium process driven to completion by using an excess of the alcohol or by removing the water formed. evitachem.com

For analytical purposes, converting carboxylic acids to their corresponding esters is a standard procedure before GC-MS analysis. scielo.org.za The ester derivative is generally more volatile and less polar than the parent carboxylic acid, resulting in better chromatographic peak shape and sensitivity. researchgate.net Therefore, if one were analyzing for the presence of 4-bromo-2-naphthoic acid in a sample, derivatization to its ethyl or methyl ester would be a common analytical strategy.

Advanced Derivatization Strategies in Complex Chemical Systems

In complex matrices such as environmental or biological samples, advanced derivatization strategies are often required for unambiguous identification and quantification. For a compound like this compound, its bromo substituent offers a versatile handle for derivatization via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This can be used to synthesize a wide array of biaryl derivatives from this compound, fundamentally altering its structure and properties.

Heck Coupling: As mentioned in alkylation, this reaction couples the aryl bromide with an alkene. wikipedia.org This is a powerful tool for introducing complex unsaturated side chains.

These coupling reactions serve as advanced derivatization methods in a synthetic context, allowing for the construction of complex molecules from the relatively simple this compound scaffold. For instance, coupling with a fluorescent boronic acid could create a fluorescent probe for biological imaging.

Cyclization, Annulation, and Rearrangement Processes

The functional groups on this compound provide opportunities for it to participate in cyclization, annulation, and rearrangement reactions, leading to the formation of more complex polycyclic systems.

Intramolecular Cyclization: While this compound itself will not readily cyclize, it can be derivatized to create a precursor for intramolecular cyclization. For example, a Suzuki or Sonogashira coupling at the C4-position could introduce a side chain containing a nucleophile. This nucleophile could then attack the ester group (or the hydrolyzed carboxylic acid) at C2 to form a new ring. Such strategies are used to build complex polycyclic aromatic compounds. thieme-connect.de

Annulation: Annulation reactions involve the formation of a new ring onto an existing one. A potential pathway could involve a Heck reaction with a suitable diene, leading to a cascade cyclization and the formation of a new fused ring system.

Rearrangement: Naphthoic acid derivatives can undergo rearrangements under certain conditions. For instance, Lewis acid-mediated rearrangements have been observed in related oxabenzonorbornadiene systems, leading to an acyl shift and the formation of substituted 1-hydroxy-2-naphthoic acid esters. nih.gov While not a direct reaction of this compound, it highlights the potential for skeletal rearrangements within the naphthoic acid framework under specific catalytic conditions.

These processes are critical in synthetic chemistry for building complex molecular architectures from simpler starting materials, and the dual functionality of this compound makes it a potentially valuable building block for such transformations.

Computational Chemistry and Theoretical Studies of Naphthoate Bromides

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical character. For aromatic systems such as naphthoate bromides, the electronic structure dictates properties ranging from spectroscopic behavior to reactivity in chemical transformations. Computational methods allow for the detailed analysis of these electronic landscapes. sciencepublishinggroup.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. jeires.com A smaller gap generally implies higher reactivity.

For naphthalene (B1677914) derivatives, the positions and nature of substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. In Ethyl 4-bromo-2-naphthoate, the bromine atom and the ethyl ester group both act as substituents that modify the electronic properties of the parent naphthalene core. Theoretical studies on mono-substituted naphthalenes have shown that substituents like -Br and -COOCH3 can alter the HOMO-LUMO gap. nih.gov For instance, a computational study on various substituted naphthoic acids demonstrated how different functional groups systematically alter these frontier orbital energies. researchgate.net While specific calculations for this compound are not extensively reported, data from analogous compounds illustrate these principles.

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Substituted Naphthoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthoic acid | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Chloro naphthoic acid | -1.49E+02 | -3.89E+01 | 3.707 |

| o-Fluoro naphthoic acid | -1.72E+02 | -11.4E+01 | 4.895 |

Source: Data derived from a computational study on ortho-substituted naphthoic acids. researchgate.net Note: The energy values are presented as reported in the source and are illustrative of substituent effects.

The HOMO-LUMO gap is a key determinant of a molecule's electronic absorption properties. The energy of the gap corresponds to the energy of the lowest electronic transition, which can often be observed in UV-Vis spectroscopy. samipubco.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how molecules will interact with each other, identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential in shades of red, indicating areas of electron richness that are attractive to electrophiles. Conversely, regions of positive potential are shown in blue, signifying electron-poor areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the electronegative bromine and oxygen atoms significantly influence the charge distribution. The oxygen atoms of the ethyl ester group, particularly the carbonyl oxygen, are expected to be regions of high electron density (red). The bromine atom, while electronegative, can also exhibit a "σ-hole," a region of positive electrostatic potential along the extension of the C-Br bond, which can lead to halogen bonding. nih.gov The hydrogen atoms of the ethyl group and the aromatic naphthalene ring will constitute the electron-deficient (blue) regions. Understanding this charge landscape is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Table 2: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Expected Charge | Predicted MEP Color | Susceptibility |

| Carbonyl Oxygen | Electron-rich | Red | Electrophilic Attack |

| Ester Oxygen | Electron-rich | Orange/Red | Electrophilic Attack |

| Naphthalene Ring (π-system) | Electron-rich (delocalized) | Yellow/Green | Electrophilic Attack |

| Aromatic Hydrogens | Electron-poor | Blue | Nucleophilic Interaction |

| Ethyl Group Hydrogens | Electron-poor | Blue | Nucleophilic Interaction |

| Bromine Atom | Electronegative | Variable (potential σ-hole) | Halogen Bonding |

Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of the reaction pathway, known as the potential energy surface, can be constructed.

Deprotonation is a fundamental chemical process, particularly for acidic compounds. While this compound is an ester and not a carboxylic acid, the study of deprotonation in a closely related compound, 6-bromo-2-naphthoic acid (BNA), provides significant insight into the factors governing such reactions in this class of molecules.

A study combining spectroscopic analysis and quantum-chemical calculations investigated the deprotonation of BNA in various solvents. researchgate.netnih.gov The process involves the dissociation of the acidic proton from the carboxylic acid group to form a naphthoate anion. The feasibility and extent of this process were found to be highly dependent on the polarity of the solvent. The calculations revealed that the enthalpy of dissociation, or bond-dissociation energy, was lowest in the most polar solvent, methanol (B129727), indicating that deprotonation is more favorable in this medium. nih.gov

Table 3: Calculated Enthalpy of Dissociation for 6-bromo-2-naphthoic acid in Different Solvents

| Solvent | Enthalpy of Dissociation (kcal/mol) |

| Methanol | 183.2 |

| Tetrahydrofuran (THF) | 200.2 |

| Ethyl acetate | 205.4 |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

These findings demonstrate that polar solvents better stabilize the resulting anion, thereby facilitating the deprotonation process. researchgate.net This principle is broadly applicable to reactions involving the formation of charged species.

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway between reactants and products. researchgate.net Its structure and energy determine the activation energy of the reaction, which is a key factor controlling the reaction rate. Locating and characterizing transition states is a primary objective of computational reaction mechanism studies.

Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) or eigenvector-following methods (e.g., TS(Berny)), are employed to find these saddle points on the potential energy surface. ucsb.edu Once located, a frequency calculation is performed to verify that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

For a molecule like this compound, transition state analysis could be applied to various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. For example, in an electrophilic aromatic bromination reaction, the transition state would resemble the high-energy intermediate known as a σ-complex or arenium ion. researchgate.net Detailed computational studies can provide the precise geometry of this transition state, including bond lengths and angles, as well as the activation energy, offering a quantitative understanding of the reaction kinetics. nih.gov

Simulations of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and predicting the spectroscopic characteristics of unknown molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. researchgate.net For substituted naphthalenes, these simulations can accurately model how different functional groups affect the electronic transitions within the aromatic π-system. researchgate.net

UV-Visible Absorption and Emission Spectra Predictions

Theoretical predictions of UV-Visible absorption and emission spectra are crucial for understanding the electronic transitions within a molecule. For a compound like this compound, these calculations would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method is well-suited for calculating the excitation energies and oscillator strengths of electronic transitions.

The choice of functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p) to adequately describe the electronic structure. Solvation effects, which can significantly influence spectral properties, are often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Predicted UV-Visible Absorption Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320-340 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280-300 | > 0.2 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~240-260 | > 0.5 | HOMO → LUMO+1 (π → π*) |

Note: This data is illustrative and based on typical values for similar aromatic esters. Actual values would require specific quantum chemical calculations.

The predicted spectrum would likely exhibit strong π → π* transitions characteristic of the naphthalene core. The bromo and ethyl ester substituents would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, along with the ester group, would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelengths.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for predicting NMR shielding tensors, which are then converted to chemical shifts.

Similar to UV-Vis predictions, the accuracy of NMR calculations is highly dependent on the chosen level of theory. The B3LYP functional with the 6-311++G(d,p) basis set is often a reliable combination for this purpose. Calculations are usually performed on the optimized geometry of the molecule.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (ester carbonyl) | ~165-170 |

| C (brominated) | ~120-125 |

| Aromatic CH | ~125-135 |

| Aromatic C (quaternary) | ~130-140 |

| O-CH₂ | ~60-65 |

| CH₃ | ~14-16 |

| Aromatic H | ~7.5-8.5 |

| O-CH₂-H | ~4.3-4.6 |

| -CH₃-H | ~1.3-1.5 |

Note: These are estimated chemical shift ranges. Precise values would be obtained from specific GIAO-DFT calculations relative to a reference standard like tetramethylsilane (TMS).

The calculated chemical shifts would reflect the electronic environment of each nucleus. For instance, the carbon atom bonded to the bromine would experience a downfield shift due to the electronegativity of the halogen. The protons on the naphthalene ring would exhibit a complex splitting pattern and chemical shifts influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

Intermolecular Interactions and Non-Covalent Analyses

The study of intermolecular interactions is crucial for understanding the solid-state packing and macroscopic properties of a compound. Computational methods such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify non-covalent interactions.

Hirshfeld surface analysis maps various properties onto the surface, such as dnorm (which highlights close intermolecular contacts), shape index, and curvedness. This allows for the identification and characterization of interactions like halogen bonding (C-Br···O or C-Br···π), hydrogen bonding (C-H···O), and π-π stacking interactions between the naphthalene rings.

Table 3: Potential Non-Covalent Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bonding | C-Br | O (ester) or π-system |

| Hydrogen Bonding | C-H (aromatic/ethyl) | O (ester) |

| π-π Stacking | Naphthalene ring | Naphthalene ring |

| van der Waals forces | All atoms | All atoms |

These analyses would provide insights into the crystal packing of this compound. The presence and relative strength of these non-covalent interactions would dictate the supramolecular architecture, which in turn influences physical properties such as melting point and solubility. The bromine atom, in particular, would be expected to play a significant role in directing the crystal packing through halogen bonding.

Advanced Synthetic Applications and Research Perspectives

Integration into Multi-Step Total Synthesis Endeavors

The strategic placement of the bromo and ethyl ester groups on the rigid naphthalene (B1677914) framework makes ethyl 4-bromo-2-naphthoate and its analogs valuable intermediates in the total synthesis of complex natural products and medicinally important molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the ester group can be readily transformed into other functional groups or act as a directing group.

A notable example is the utilization of a closely related analog, methyl 6-bromo-2-naphthoate, in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. In several reported synthetic routes, the bromo-naphthoate core undergoes Suzuki or other palladium-catalyzed cross-coupling reactions with a substituted phenylboronic acid or a Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole. This key C-C bond-forming step constructs the biaryl linkage central to the Adapalene scaffold. The ester functionality is subsequently hydrolyzed to the corresponding carboxylic acid to yield the final active pharmaceutical ingredient. This example underscores the importance of bromo-naphthoate esters as pivotal precursors in the efficient and convergent synthesis of complex therapeutic agents.

While direct examples of this compound in completed total syntheses are not as prominently documented, its structural motifs are present in various classes of natural products, including certain alkaloids, lignans, and polyketides. The principles demonstrated in the synthesis of Adapalene can be extrapolated to the construction of these more intricate natural product scaffolds, highlighting the untapped potential of this particular isomer in complex molecule synthesis.

Application in the Construction of Complex Organic Scaffolds and Architectures (e.g., Metal-Organic Frameworks)

The construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) relies on the use of well-defined organic linkers that connect metal nodes. While there is no extensive body of literature specifically detailing the use of this compound as a primary linker in MOF synthesis, the potential for its corresponding carboxylic acid, 4-bromo-2-naphthoic acid, is significant.

Naphthalene dicarboxylic acids are well-established linkers in the design of robust and porous MOFs, owing to their rigidity and ability to form extended, conjugated systems. The introduction of a bromine atom onto the naphthalene backbone, as in 4-bromo-2-naphthoic acid, opens up avenues for post-synthetic modification (PSM). PSM is a powerful strategy for fine-tuning the properties of MOFs by chemically altering the organic linkers after the framework has been assembled. The bromine atom can serve as a reactive site for a variety of transformations, including:

Palladium-catalyzed cross-coupling reactions: To introduce new functional groups, thereby altering the polarity, porosity, and catalytic activity of the MOF.

Nucleophilic aromatic substitution: To graft different moieties onto the linker.

Photochemical reactions: Where the C-Br bond can be homolytically cleaved to generate reactive radical intermediates for further functionalization.

The ability to perform chemistry on the bromo-substituent within the confines of a crystalline framework allows for the precise engineering of the MOF's internal environment. This could lead to the development of novel materials for gas storage and separation, catalysis, and chemical sensing. The ethyl ester of the title compound can be readily hydrolyzed to the requisite carboxylic acid, making it a valuable precursor for such advanced materials.

Role in the Development of Novel Catalytic Systems and Reagents

The naphthoate scaffold is not only a component of synthetic targets but can also play an active role in catalysis, either as a ligand for a metal center or as a precursor to a catalytically active species. Transition metal complexes incorporating naphthoate-derived ligands have been investigated for their catalytic and biological activities. The electronic properties of the naphthalene ring system can be modulated by substituents, which in turn influences the properties of the resulting metal complex.

This compound can be envisioned to contribute to the development of novel catalytic systems in several ways:

As a Ligand Precursor: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a ligand to coordinate with various transition metals. The electronic effect of the bromine atom can influence the electron density at the metal center, thereby tuning its catalytic activity.

As a Substrate for Catalyst Synthesis: The bromine atom is a prime site for introducing catalytically active moieties. For instance, palladium-catalyzed phosphination could replace the bromine with a phosphine (B1218219) group, a common ligand in homogeneous catalysis. This would tether a catalytic site to the rigid naphthalene backbone.

In Palladium-Catalyzed Cross-Coupling Reactions: The compound itself is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The reactivity of the C-Br bond allows for the facile introduction of aryl, alkyl, vinyl, and alkynyl groups, making it a versatile reagent for constructing complex molecular libraries for high-throughput screening in drug discovery and materials science.

The interplay between the bromo-substituent and the ester group can also be exploited. For example, the ester could direct ortho-lithiation, enabling functionalization at the C1 or C3 position, further expanding the synthetic utility of this compound as a reagent.

Exploration of Structure-Reactivity Relationships in Naphthoate Analogs

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to organic chemistry. For this compound, the key structural features influencing its reactivity are the electronic effects of the bromine atom and the ester group on the naphthalene ring system.

Kinetic studies on the reaction of substituted naphthoate ions with electrophiles like ethyl bromoacetate (B1195939) have provided quantitative insights into these electronic effects. For instance, the Hammett equation can be used to correlate the reaction rates with substituent constants (σ), providing a measure of the electronic influence of the substituent.

| Substituent on Naphthoate | Position | Relative Reaction Rate (k/kH) | Hammett σ Constant (approx.) | Effect |

|---|---|---|---|---|

| -H | - | 1.00 | 0.00 | Reference |

| -Br | 4 | < 1.00 | +0.23 | Electron-withdrawing |

| -OCH3 | 4 | > 1.00 | -0.27 | Electron-donating |

| -NO2 | 4 | << 1.00 | +0.78 | Strongly electron-withdrawing |

This is a representative table illustrating the expected trends based on established electronic effects of substituents. Actual kinetic data would be required for precise relative rate values.

The data in the table illustrates that an electron-withdrawing group like bromine at the 4-position decreases the nucleophilicity of the carboxylate (in the corresponding carboxylate salt), thus slowing down its reaction with an electrophile compared to the unsubstituted naphthoate. Conversely, an electron-donating group like methoxy (B1213986) would increase the reaction rate.

The position of the substituent is also crucial. A bromo-substituent at different positions on the naphthalene ring will have a varied impact on the reactivity of the ester group at the 2-position due to the different efficiencies of inductive and resonance effects transmission through the bicyclic aromatic system. These structure-reactivity relationships are vital for predicting the behavior of this compound in synthetic transformations and for designing new reactions and functional materials.

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-2-naphthoate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation followed by bromination. Key steps include:

- Electrophilic bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize side reactions .

- Esterification : React the naphthoic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst. Optimize yield by monitoring reaction time (8–12 hours) and using anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (isooctane) improves purity .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : Analyze and spectra to confirm bromine’s position and ester functionality. Coupling patterns in aromatic regions (δ 7.5–8.5 ppm) distinguish substitution sites .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Compare bond lengths (e.g., C-Br: ~1.89 Å) and angles with theoretical values to validate geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.97) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed for targeted derivatization?

Methodological Answer:

- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, guided by steric and electronic effects. For example, bromine’s electron-withdrawing nature directs substitution to the 6-position .

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups at the bromine site. Optimize ligand choice (e.g., SPhos) and solvent (THF/H₂O) for efficiency .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound derivatives?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R-factor convergence (<5% discrepancy) .

- Disorder modeling : Apply PART/SUMP restraints in SHELX to account for disordered bromine or ester groups. Compare occupancy factors across datasets .

- Validation tools : Check ADDSYM in PLATON to detect missed symmetry, ensuring space group assignments (e.g., P2₁/c) are correct .

Q. How does this compound perform as a precursor in gold-catalyzed cyclization reactions?

Methodological Answer:

- Mechanistic studies : Use Au(I) catalysts (e.g., AuCl₃) to initiate intramolecular C–C bond formation. Monitor reaction progress via TLC, optimizing temperature (80–100°C) and solvent (toluene) .

- Kinetic analysis : Employ stopped-flow NMR to track intermediate formation (e.g., allenyl esters). Compare rate constants under varying catalyst loadings .

- Product characterization : Isolate cyclized naphthoate derivatives via flash chromatography and confirm structures with NOESY (for stereochemistry) .

Data Analysis and Validation

Q. What statistical methods are critical for analyzing discrepancies in reaction yields across repeated syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to test variables (temperature, catalyst ratio, solvent polarity). Analyze via ANOVA to identify significant factors .

- Error propagation : Calculate standard deviations for yields using triplicate runs. Apply Grubbs’ test to exclude outliers (α=0.05) .

- Correlation analysis : Plot yield vs. reaction time to identify non-linear relationships (e.g., Arrhenius behavior) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.